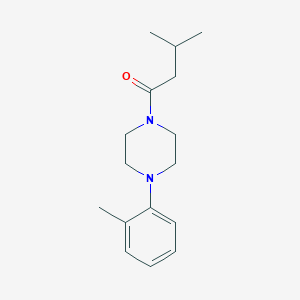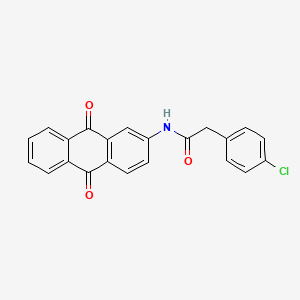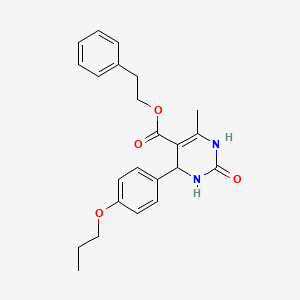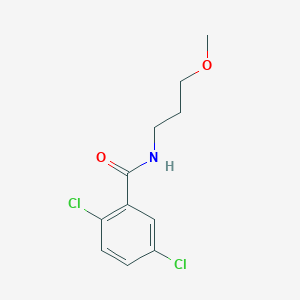
1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine
描述
1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine, also known as MBMP, is a piperazine derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its effects on the central nervous system and its potential use in treating various neurological disorders.
作用机制
1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine acts as a dopamine receptor agonist, specifically targeting the D2 receptor subtype. This results in increased dopamine release in the brain, which can have various effects on behavior and cognition. Studies have also shown that 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine can inhibit the reuptake of dopamine, further increasing its availability in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine are largely related to its effects on dopamine release and reuptake. Studies have shown that 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine can increase locomotor activity in animals, indicating its stimulant properties. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animals. 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine has been shown to have a relatively low toxicity profile, with no significant adverse effects observed in animal studies.
实验室实验的优点和局限性
The advantages of using 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine in lab experiments include its relatively low toxicity profile and its ability to selectively target dopamine receptors. However, its effects on behavior and cognition can vary depending on the dose and duration of treatment, which can make it difficult to interpret results. Additionally, the synthesis of 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine can be complex and time-consuming, which may limit its use in some experiments.
未来方向
There are several future directions for research on 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine. One area of interest is its potential use in treating neurological disorders such as Parkinson's disease and schizophrenia. Further studies are needed to determine the optimal dose and duration of treatment, as well as potential side effects. Another area of interest is the development of more efficient synthesis methods for 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine, which could increase its availability for research purposes. Additionally, studies are needed to further elucidate the mechanism of action of 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine and its effects on behavior and cognition.
合成方法
The synthesis of 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine involves the reaction of 2-methylphenylpiperazine with 3-methylbutanoyl chloride in the presence of a base catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain a pure form of 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine.
科学研究应用
1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine has been the subject of various scientific studies due to its potential use as a therapeutic agent. Research has focused on its effects on the central nervous system, specifically its ability to act as a dopamine receptor agonist. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine has been shown to increase dopamine release in the brain, which may have therapeutic implications for disorders such as Parkinson's disease and schizophrenia.
属性
IUPAC Name |
3-methyl-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13(2)12-16(19)18-10-8-17(9-11-18)15-7-5-4-6-14(15)3/h4-7,13H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIQATYMWOCEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201201180 | |
| Record name | 3-Methyl-1-[4-(2-methylphenyl)-1-piperazinyl]-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959239-82-8 | |
| Record name | 3-Methyl-1-[4-(2-methylphenyl)-1-piperazinyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959239-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-[4-(2-methylphenyl)-1-piperazinyl]-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-methyl-1-piperazinyl)carbonyl]phenyl 1-piperidinesulfinate](/img/structure/B4982629.png)
![dimethyl 2-[8-ethoxy-2,2-dimethyl-1-(4-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4982657.png)



![methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoate](/img/structure/B4982678.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4982684.png)
![2,4-dichloro-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4982685.png)
![methyl 4-oxo-4-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]butanoate](/img/structure/B4982688.png)
![5-{5-[2-(3-methoxy-4-methylphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4982695.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4982701.png)
![6,7-dimethyl-2-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4982720.png)
![1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate](/img/structure/B4982724.png)
![N-[1-[(isobutylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4982731.png)